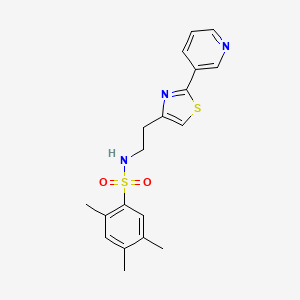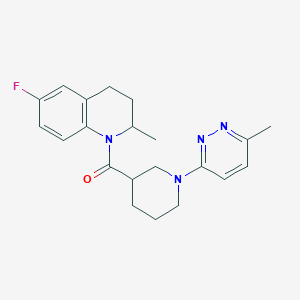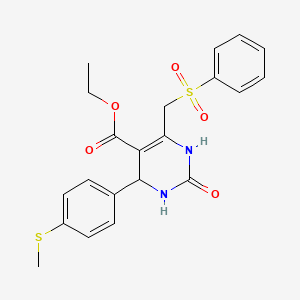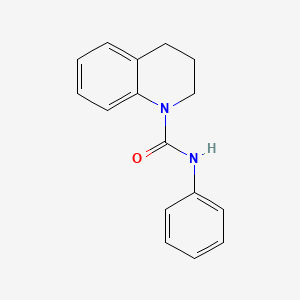
N-phenyl-1,2,3,4-tetrahydroquinoline-1-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“N-phenyl-1,2,3,4-tetrahydroquinoline-1-carboxamide” is a compound with the CAS Number: 349454-54-2 . It has a molecular weight of 252.32 and is a solid in physical form . The IUPAC name for this compound is N-phenyl-3,4-dihydro-1 (2H)-quinolinecarboxamide .
Molecular Structure Analysis
The InChI code for “this compound” is 1S/C16H16N2O/c19-16 (17-14-9-2-1-3-10-14)18-12-6-8-13-7-4-5-11-15 (13)18/h1-5,7,9-11H,6,8,12H2, (H,17,19) . This code provides a unique representation of the molecule’s structure.Physical And Chemical Properties Analysis
“this compound” is a solid compound . It has a melting point of 87 degrees Celsius .Applications De Recherche Scientifique
Antitumor Activity
Research has shown that derivatives of N-phenyl-1,2,3,4-tetrahydroquinoline-1-carboxamide exhibit significant antitumor activities. These compounds act as minimal DNA-intercalating agents, where their ability to bind by intercalation into the DNA structure correlates with their antitumor efficacy. Specifically, compounds with a phenyl ring positioned to allow coplanar alignment with the quinoline are more effective in intercalating into DNA and demonstrate broad-spectrum antitumor activity in various models, including leukemia and solid tumors (Atwell, Denny, & Baguley, 1988-1989), (Atwell, Denny, & Baguley, 1989).
Synthesis of Novel Compounds
The synthesis of novel derivatives of this compound has been explored for their potential antibacterial, antitubercular, and antimalarial activities. One study described the synthesis of two new series of compounds demonstrating significant activity against pathogenic bacterial strains, Mycobacterium tuberculosis, and Plasmodium falciparum, with some compounds showing excellent antibacterial and good antimalarial activity (Umamatheswari & Sankar, 2017).
Medical Imaging Studies
This compound derivatives have also been investigated for their potential in medical imaging, specifically in positron emission tomography (PET) studies. These compounds, labeled with carbon-11, have been evaluated as potential radioligands for the noninvasive assessment of peripheral benzodiazepine type receptors (PBR) in vivo, showing high specific binding to PBR in various organs and suggesting their utility in PBR imaging with PET (Matarrese et al., 2001).
Safety and Hazards
The compound is labeled with the GHS07 pictogram . The hazard statements associated with it are H302, H312, and H332 , which indicate that it is harmful if swallowed, in contact with skin, or if inhaled. Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .
Orientations Futures
While specific future directions for “N-phenyl-1,2,3,4-tetrahydroquinoline-1-carboxamide” are not mentioned in the sources I found, related compounds such as 1,2,3,4-tetrahydroisoquinolines have garnered significant attention in the scientific community due to their diverse biological activities . This has resulted in the development of novel analogs with potent biological activity . Therefore, it’s reasonable to expect that research involving “this compound” could follow a similar path.
Mécanisme D'action
Target of Action
Tetrahydroquinoline derivatives have been known to interact with various targets, including enzymes and receptors, contributing to their diverse biological activities .
Mode of Action
It’s worth noting that tetrahydroquinoline derivatives have been reported to inhibit certain enzymes, leading to changes in cellular processes .
Pharmacokinetics
The study of similar compounds suggests that they may have good bioavailability and distribution profiles .
Result of Action
Tetrahydroquinoline derivatives have been associated with a range of biological activities, suggesting they may have diverse cellular effects .
Action Environment
Environmental factors can influence the action, efficacy, and stability of N-phenyl-1,2,3,4-tetrahydroquinoline-1-carboxamide. These factors could include pH, temperature, and the presence of other molecules in the environment .
Propriétés
IUPAC Name |
N-phenyl-3,4-dihydro-2H-quinoline-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2O/c19-16(17-14-9-2-1-3-10-14)18-12-6-8-13-7-4-5-11-15(13)18/h1-5,7,9-11H,6,8,12H2,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RXYDFGCDLFMFIQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC=CC=C2N(C1)C(=O)NC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![2-((2-(5-(4-methoxyphenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)-2-oxoethyl)thio)-6,7-dihydro-[1,3,4]thiadiazolo[3,2-a][1,3]diazepin-8(5H)-one](/img/structure/B2945850.png)
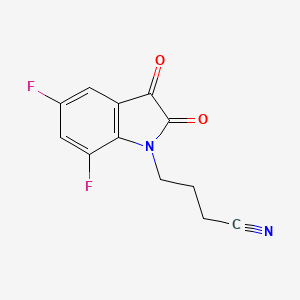
![N-(4-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)pivalamide](/img/structure/B2945852.png)
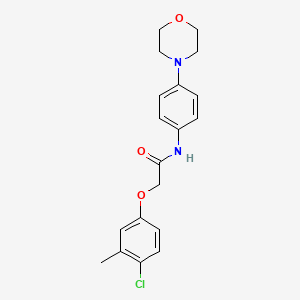
![N-[Cyano-(3-hydroxyphenyl)methyl]-N-methylbut-2-ynamide](/img/structure/B2945855.png)
![2,2,2-trifluoroethyl N-[3-(dimethylamino)propyl]carbamate](/img/structure/B2945859.png)
![[2-(methylsulfanyl)-6-(1H-pyrrol-1-yl)phenyl]methanamine](/img/structure/B2945860.png)
![2-[[1-(3,4-Dimethylbenzoyl)piperidin-4-yl]methyl]-6,7-dihydro-5H-cyclopenta[c]pyridazin-3-one](/img/structure/B2945861.png)
![N-mesityl-2-[8-(2-methylphenoxy)-3-oxo[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl]acetamide](/img/structure/B2945862.png)

